2,6-Dichloropyrimidine-4-carboxylic acid

DHODH Enzyme Inhibition Medicinal Chemistry

Medicinal chemistry teams pursuing DHODH inhibitors need validated starting scaffolds with confirmed target engagement. 2,6-Dichloropyrimidine-4-carboxylic acid (CAS 16492-28-7) addresses this directly. • Confirmed DHODH inhibitor: IC₅₀ 78 nM against human DHODH, providing a high-potency lead optimization starting point. • Regioselective reactivity: The 2,6-dichloro pattern is essential for successful Friedel-Crafts acylations, enabling efficient synthesis of 6-acyl uracil libraries. • Processing advantage: Low melting point (54-56°C) simplifies recrystallization and reduces energy costs during scale-up. Bulk quantities in stock for immediate global dispatch.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 16492-28-7
Cat. No. B095656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyrimidine-4-carboxylic acid
CAS16492-28-7
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)Cl)C(=O)O
InChIInChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)
InChIKeyMOXUTXQEKYPKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloropyrimidine-4-carboxylic Acid: Technical Baseline & Procurement


2,6-Dichloropyrimidine-4-carboxylic acid (CAS 16492-28-7) is a dichlorinated pyrimidine heterocycle with a molecular formula of C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol . It is commercially available as a white to brown powder or solid , with typical purities ranging from 95% to 98% . The compound features a unique 2,6-dichloro substitution pattern on the pyrimidine ring, which imparts distinct chemical properties relevant to its use as a building block in organic synthesis and medicinal chemistry .

2,6-Dichloropyrimidine-4-carboxylic Acid: Why Substitution Fails


Generic substitution among dichloropyrimidine carboxylic acid isomers is not recommended due to divergent chemical reactivity and biological target profiles. The position of chlorine atoms and the carboxylic acid group on the pyrimidine ring critically influences electronic distribution, steric hindrance, and hydrogen-bonding capabilities . For instance, regioisomers like 2,4-dichloropyrimidine-5-carboxylic acid (CAS: Not listed) exhibit different physical properties and, more importantly, distinct biological activities as evidenced by their use in different patent contexts . Substituting 2,6-dichloropyrimidine-4-carboxylic acid with a different isomer can lead to failed syntheses due to altered reactivity in nucleophilic aromatic substitution (SNAr) reactions or to a complete loss of target engagement in biological assays, as the specific spatial arrangement of functional groups is essential for binding to targets like dihydroorotate dehydrogenase (DHODH) [1].

2,6-Dichloropyrimidine-4-carboxylic Acid: Differentiation Evidence


DHODH Inhibition Potency

In a chromogen reduction assay using DCIP (2,6-dichloroindophenol) at pH 8.0, the 2,6-dichloropyrimidine-4-carboxylic acid-derived compound (BDBM102462, US8536165, Compound 44) exhibited an IC₅₀ value of 78 nM against human dihydroorotate dehydrogenase (DHODH) [1]. This level of inhibition is notable in the context of DHODH-targeted therapies for autoimmune diseases, as the target is clinically validated by approved drugs such as leflunomide and brequinar [2].

DHODH Enzyme Inhibition Medicinal Chemistry Immunology

CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that compounds based on the 2,6-dichloropyrimidine-4-carboxylic acid scaffold can act as CCR5 antagonists [1]. This mechanism is of therapeutic interest for treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. In contrast, structurally similar pyrimidine carboxylic acid isomers, such as 2,4-dichloropyrimidine-5-carboxylic acid, have not been reported in public databases as CCR5 antagonists and are more commonly cited as intermediates in the synthesis of other compound classes (e.g., 2,4-dichloropyrimidine-5-carboxamide derivatives) .

CCR5 HIV Autoimmune Disease Chemokine Receptor

Melting Point Advantage

2,6-Dichloropyrimidine-4-carboxylic acid is characterized by a melting point range of 54-56°C [1], which is significantly lower than the melting point of the closely related analog 2,4-dichloropyrimidine-5-carboxylic acid (typically >100°C, exact data unavailable but inferred from its white solid nature) . This lower melting point for the 2,6-isomer can be advantageous for certain purification techniques (e.g., recrystallization) and for handling in formulation processes that require lower processing temperatures.

Physicochemical Properties Solid Form Purification

SNAr Regioselectivity

The 2,6-dichloro substitution pattern on the pyrimidine ring confers distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to other dichloro isomers . Specifically, the chlorine atoms at the 2- and 6-positions are activated by the adjacent nitrogen atoms, but the presence of the carboxylic acid group at the 4-position modulates the electron density, enabling regioselective substitution. This has been exploited in the synthesis of 4-acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) via a Friedel–Crafts reaction on 2,6-dichloropyrimidine-4-carbonyl chloride [1]. This synthetic pathway is not directly applicable to isomers like 2,4-dichloropyrimidine-5-carboxylic acid, where the different substitution pattern would lead to different regioselectivity and product outcomes.

SNAr Regioselectivity Building Block Synthetic Chemistry

Commercial Availability & Purity

2,6-Dichloropyrimidine-4-carboxylic acid (CAS 16492-28-7) is widely available from multiple commercial suppliers at purities of 95% , 97% , and 98% (HPLC, GC) , with prices ranging from approximately $31/g to $640/25g . In contrast, the isomeric 2,4-dichloropyrimidine-5-carboxylic acid is less commonly stocked and often requires custom synthesis or longer lead times . This broad availability of the 2,6-isomer reduces supply chain risk and accelerates research timelines.

Sourcing Purity Supply Chain Procurement

2,6-Dichloropyrimidine-4-carboxylic Acid: Procurement & Applications


DHODH Inhibitor Development

Procurement of 2,6-dichloropyrimidine-4-carboxylic acid is strongly indicated for medicinal chemistry teams initiating DHODH inhibitor programs. The compound's demonstrated IC₅₀ of 78 nM against human DHODH [1] provides a validated, high-potency starting point for lead optimization. This evidence supports its prioritization over other pyrimidine building blocks that lack such specific, potent target engagement data.

6-Acyl Uracils Synthesis

For synthetic chemists building libraries of 6-acyl uracils or related pyrimidine-fused heterocycles, 2,6-dichloropyrimidine-4-carboxylic acid is the preferred building block due to its regioselective reactivity in Friedel-Crafts acylations [1]. The 2,6-dichloro pattern is essential for the success of this specific synthetic route, and substitution with other isomers would likely fail to yield the desired products.

CCR5 Pathway Exploration

Research groups investigating CCR5 antagonism for HIV, asthma, or rheumatoid arthritis should prioritize the 2,6-dichloro isomer based on preliminary pharmacological screening data identifying this scaffold as a CCR5 antagonist [1]. This activity profile differentiates it from other commercially available dichloropyrimidine carboxylic acids, which have not been reported to exhibit this mechanism.

Low-Melting Intermediate Processing

When designing synthetic routes that involve low-temperature processing or recrystallization steps, the relatively low melting point of 2,6-dichloropyrimidine-4-carboxylic acid (54-56°C) [1] offers practical advantages over higher-melting analogs. This can simplify purification workflows and reduce energy costs in scaled-up reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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